molecular formula C16H20O3 B10812768 4-[5-(Hydroxymethyl)-8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl]phenol

4-[5-(Hydroxymethyl)-8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl]phenol

Cat. No.: B10812768
M. Wt: 260.33 g/mol
InChI Key: XXIFNRNIQJKFLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GI-566989 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Industrial Production Methods

Industrial production of GI-566989 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

GI-566989 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

GI-566989 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of γ-secretase and Notch processing.

    Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and differentiation.

    Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease, cancer, and other conditions involving aberrant Notch signaling.

    Industry: Utilized in the development of diagnostic assays and screening tools for drug discovery

Mechanism of Action

GI-566989 exerts its effects by inhibiting γ-secretase, an enzyme complex responsible for the cleavage of various substrates, including the amyloid precursor protein and Notch receptors. By inhibiting γ-secretase, GI-566989 reduces the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Additionally, it modulates Notch signaling, affecting cell fate decisions and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GI-566989

GI-566989 is unique due to its high selectivity and potency as a γ-secretase inhibitor. Its ability to permeate cells and its favorable pharmacokinetic properties make it a valuable tool in both basic research and therapeutic development .

Properties

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

4-[5-(hydroxymethyl)-8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl]phenol

InChI

InChI=1S/C16H20O3/c1-11-6-7-16(9-17)8-14(11)15(19-10-16)12-2-4-13(18)5-3-12/h2-6,14-15,17-18H,7-10H2,1H3

InChI Key

XXIFNRNIQJKFLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2(CC1C(OC2)C3=CC=C(C=C3)O)CO

Origin of Product

United States

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